1-hydroxy-4-propylcyclohexane-1-carboxylic acid
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Overview
Description
1-Hydroxy-4-propylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a cyclohexane derivative featuring a hydroxyl group and a carboxylic acid group on the same carbon atom, along with a propyl substituent on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-propylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-propylcyclohexanone followed by carboxylation. The hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst such as tungsten oxide. The carboxylation step typically involves the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4-Propylcyclohexanone-1-carboxylic acid.
Reduction: 1-Hydroxy-4-propylcyclohexane-1-methanol.
Substitution: 1-Chloro-4-propylcyclohexane-1-carboxylic acid.
Scientific Research Applications
1-Hydroxy-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydroxy-4-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The propyl group may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-Hydroxy-4-propylcyclohexane-1-carboxylic acid can be compared with other cyclohexane derivatives such as:
1-Hydroxycyclohexane-1-carboxylic acid: Lacks the propyl group, resulting in different chemical properties and reactivity.
4-Propylcyclohexane-1-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid: The methyl group provides different steric and electronic effects compared to the propyl group.
Properties
CAS No. |
1250909-01-3 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-hydroxy-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-3-8-4-6-10(13,7-5-8)9(11)12/h8,13H,2-7H2,1H3,(H,11,12) |
InChI Key |
YKUUZMRNAVQEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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